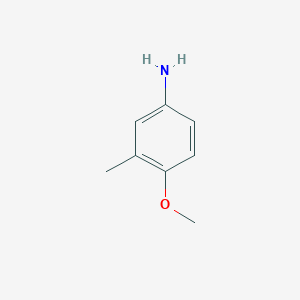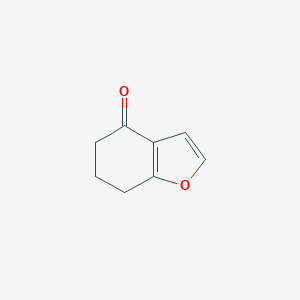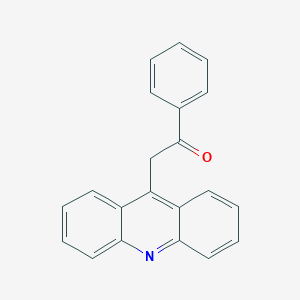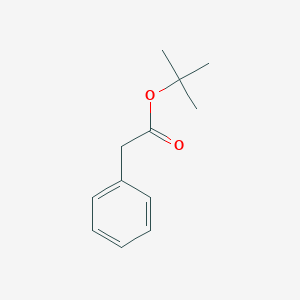
tert-Butyl phenylacetate
概要
説明
“tert-Butyl phenylacetate” is a chemical compound with the molecular formula C12H16O2 . It is also known by other names such as “2-Methyl-2-propanyl phenylacetate”, “tert-Butyl benzeneacetate”, and “1,1-DIMETHYLETHYL PHENYLACETATE” among others . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of “tert-Butyl phenylacetate” involves complex chemical reactions. One method involves the transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The reaction most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
Molecular Structure Analysis
The molecular structure of “tert-Butyl phenylacetate” is characterized by the presence of both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . It often constitutes a core building block in complex medicinal compounds .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl phenylacetate” are complex and varied. For instance, β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions are selective for β-keto esters and most likely proceed via an enol intermediate .
Physical And Chemical Properties Analysis
“tert-Butyl phenylacetate” has a density of 1.0±0.1 g/cm3, a boiling point of 250.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.8±3.0 kJ/mol and a flash point of 96.7±17.1 °C .
科学的研究の応用
Chemical Synthesis
“tert-butyl 2-phenylacetate” is used in various chemical synthesis processes . It’s a versatile compound that can participate in a wide range of reactions, contributing to the creation of many different types of chemical products .
Oxidation Studies
This compound has been studied in the context of liquid-phase oxidation . The oxidation of “tert-butyl phenylacetate” in ortho-dichlorobenzene at 140°C occurs with short chains . The primary nonperoxide reaction products (tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde) are formed by the decomposition of a hydroperoxide (tert-butyl α-hydroperoxyphenylacetate) and (or) by the recombination of peroxy radicals with and without chain termination .
Radical Chain Oxidation
Benzaldehyde and tert-butyl α-hydroxyphenylacetate undergo radical chain oxidation in a reaction medium to result in benzoic acid and tert-butyl α-oxophenylacetate . Homolytic hydroperoxide decomposition is responsible for process autoacceleration and results in benzaldehyde, which is also formed from hydroperoxide by a nonradical mechanism .
Safety and Hazards
作用機序
Tert-Butyl 2-Phenylacetate, also known as Tert-Butyl Phenylacetate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound undergoes oxidation reactions , suggesting that it may interact with enzymes involved in oxidation processes.
Mode of Action
The mode of action of Tert-Butyl 2-Phenylacetate involves oxidation reactions. The compound undergoes liquid-phase oxidation, resulting in the formation of various products . The oxidation process is catalyzed by benzoic acid .
Biochemical Pathways
Tert-Butyl 2-Phenylacetate is involved in the phenylacetate catabolic pathway . This pathway is a hybrid pathway that combines features of aerobic and anaerobic metabolism . The compound undergoes oxidation to form various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products are formed through the decomposition of a hydroperoxide and/or the recombination of peroxy radicals .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
The oxidation of Tert-Butyl 2-Phenylacetate results in the formation of various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products can further undergo radical chain oxidation to result in benzoic acid and tert-butyl α-oxophenylacetate .
Action Environment
The action of Tert-Butyl 2-Phenylacetate can be influenced by various environmental factors. For instance, the oxidation process it undergoes is temperature-dependent, occurring at 140°C in ortho-dichlorobenzene . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other chemicals, and storage conditions .
特性
IUPAC Name |
tert-butyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl phenylacetate | |
CAS RN |
16537-09-0 | |
| Record name | tert-Butyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl 2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

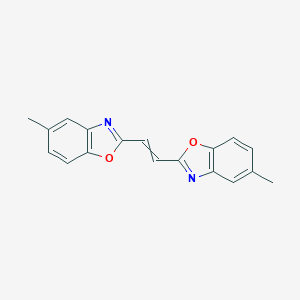

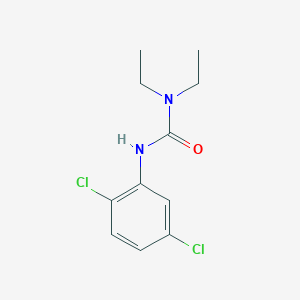
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
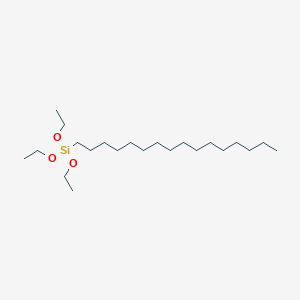

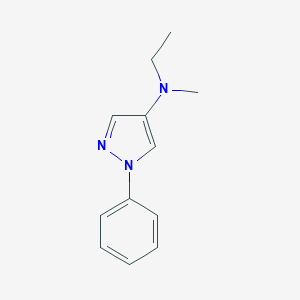
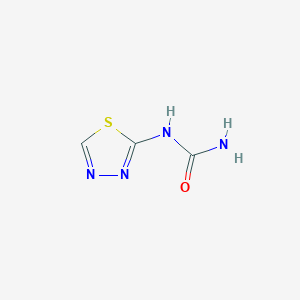

![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)

